molecular formula C24H34N4O2S B2423195 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 898460-66-7

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2423195
CAS No.: 898460-66-7
M. Wt: 442.62
InChI Key: ONXJIYCOXDMYQQ-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H34N4O2S and its molecular weight is 442.62. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS No. 898460-66-7) is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C24H34N4O2SC_{24}H_{34}N_{4}O_{2}S, with a molecular weight of approximately 442.6 g/mol. Its structure includes:

  • Cyclopentapyrimidine core : A bicyclic structure that contributes to its pharmacological properties.
  • Diethylamino group : Enhances solubility and potential interactions with biological targets.
  • Thioether linkage : May confer distinct pharmacological properties compared to similar compounds.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities . For instance:

  • Pyrimidine derivatives have been shown to inhibit various cancer-related enzymes and pathways, including cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical in cancer cell proliferation and survival .
CompoundTargetIC50 (μM)Reference
PiritreximDHFR0.5
Compound 63PC-3 (Prostate Cancer)1.54
Compound 64A-549 (Lung Cancer)3.36

The precise mechanism of action for this compound is not fully elucidated but may involve:

  • Inhibition of key enzymes : Similar compounds have shown to inhibit DHFR and other kinases involved in tumor growth.
  • Induction of apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related studies .
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce G2/M phase arrest in cancer cells.

Pharmacological Studies

Pharmacological studies have indicated that the compound may also possess:

  • Antibacterial Activity : The presence of the pyrimidine moiety is associated with antibacterial effects against various pathogens.
  • CNS Depressive Effects : The diethylamino group suggests potential central nervous system activity, which warrants further exploration in neuropharmacology .

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2S/c1-5-27(6-2)14-9-15-28-21-13-8-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-7-10-17(3)18(20)4/h7,10,12H,5-6,8-9,11,13-16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXJIYCOXDMYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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